molecular formula C18H17N3O3S2 B2395063 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide CAS No. 314767-66-3

3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

Cat. No. B2395063
CAS RN: 314767-66-3
M. Wt: 387.47
InChI Key: GSQLMPWOXGTXKP-UHFFFAOYSA-N
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Description

“3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide” is a chemical compound with the molecular formula C18H17N3O3S2 . Its average mass is 387.476 Da and its monoisotopic mass is 387.071136 Da . It is offered by various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-phenyl-N-thiocarbamoyl-β-alanine was used as a starting material, and the Hantzsch method was employed for the synthesis . Modifications were made by introducing a hydrazone fragment into the molecule to increase its antimicrobial properties .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds have been synthesized using various reactions . For example, acid hydrazide was condensed with aromatic and heterocyclic aldehydes .

Scientific Research Applications

Nonlinear Optical (NLO) Applications

The compound 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide, referred to as Amid T, has been utilized as an active nonlinear optical (NLO) material. Amid T, along with other azo sulfonamide chromophores, was used in films prepared by spin-coating on glass surfaces. These materials displayed moderate NLO properties, as evidenced by quantum chemical calculations indicating static β values of ca. 110-130 m^4/V. Amid T demonstrated a nonlinear optical coefficient (d33) of 28.6 pm/V when aligned using corona poling or all-optical poling methods, underscoring its potential in photonic applications (Kucharski et al., 2010) (Marański K. et al., 2010).

Antimicrobial and Anticonvulsant Agents

Several studies have synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the core structure of this compound. These studies highlight the compound's relevance in medicinal chemistry, especially for its antimicrobial and anticonvulsant properties:

  • Certain derivatives exhibited significant anticonvulsive effects, offering 100% protection against picrotoxin-induced convulsion, suggesting the potential therapeutic application of these compounds in treating convulsive disorders (A. A. Farag et al., 2012).
  • Novel heterocyclic compounds incorporating sulfamoyl moiety were synthesized and evaluated for their antimicrobial agents, showcasing the potential of such compounds in combating microbial infections (E. Darwish et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting that this compound may target proteins or enzymes involved in pain and inflammation pathways.

Mode of Action

Based on its structural similarity to other thiazole compounds, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins or enzymes .

Biochemical Pathways

Given its reported analgesic and anti-inflammatory activities , it may affect pathways related to pain and inflammation, such as the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, key mediators of inflammation.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on its reported analgesic and anti-inflammatory activities , it may inhibit the production of prostaglandins, thereby reducing pain and inflammation.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of the compound .

properties

IUPAC Name

3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h1-5,7-10,12-13H,6,11H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLMPWOXGTXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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